molecular formula C16H12ClNO4 B12885976 N-(3-Chlorophenyl)-6-hydroxy-4-methoxy-1-benzofuran-5-carboxamide CAS No. 88258-52-0

N-(3-Chlorophenyl)-6-hydroxy-4-methoxy-1-benzofuran-5-carboxamide

Cat. No.: B12885976
CAS No.: 88258-52-0
M. Wt: 317.72 g/mol
InChI Key: YTGUVHFDLUHZQN-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-6-hydroxy-4-methoxybenzofuran-5-carboxamide: is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring substituted with a 3-chlorophenyl group, a hydroxy group, a methoxy group, and a carboxamide group. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Chlorophenyl)-6-hydroxy-4-methoxybenzofuran-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of a suitable precursor, such as 2-hydroxyphenylacetic acid, under acidic conditions.

    Introduction of the 3-Chlorophenyl Group: The 3-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 3-chlorobenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Hydroxylation and Methoxylation: The hydroxy and methoxy groups can be introduced through selective hydroxylation and methoxylation reactions using appropriate reagents and conditions.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an amine, such as ammonia or an amine derivative, under suitable conditions.

Industrial Production Methods: Industrial production of N-(3-Chlorophenyl)-6-hydroxy-4-methoxybenzofuran-5-carboxamide may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: N-(3-Chlorophenyl)-6-hydroxy-4-methoxybenzofuran-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

Properties

CAS No.

88258-52-0

Molecular Formula

C16H12ClNO4

Molecular Weight

317.72 g/mol

IUPAC Name

N-(3-chlorophenyl)-6-hydroxy-4-methoxy-1-benzofuran-5-carboxamide

InChI

InChI=1S/C16H12ClNO4/c1-21-15-11-5-6-22-13(11)8-12(19)14(15)16(20)18-10-4-2-3-9(17)7-10/h2-8,19H,1H3,(H,18,20)

InChI Key

YTGUVHFDLUHZQN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC2=C1C=CO2)O)C(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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